molecular formula C23H17ClN4O B6019083 2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone

2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone

Cat. No. B6019083
M. Wt: 400.9 g/mol
InChI Key: KSNZRKATRXXGLS-MFKUBSTISA-N
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Description

2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl] hydrazone, also known as CHPH, is a novel compound that has gained significant attention in the field of scientific research. CHPH is a hydrazone derivative that exhibits potential therapeutic properties due to its ability to bind to metal ions and form complexes.

Scientific Research Applications

2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its ability to chelate metal ions, making it a potential candidate for the treatment of metal overload disorders.

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by binding to metal ions and forming complexes. This binding ability allows this compound to disrupt metal-dependent processes in cells, leading to cell death or inhibition of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. This compound has also been shown to chelate metal ions, preventing their accumulation in cells and reducing their toxic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits potent therapeutic properties, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

Several future directions for research on 2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone include investigating its potential use in the treatment of metal overload disorders, further studying its anticancer properties, and exploring its potential as an anti-inflammatory agent. Additionally, studies are needed to determine the optimal dosage and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, this compound is a novel compound that exhibits potent therapeutic properties. Its ability to bind to metal ions and form complexes makes it a promising candidate for the treatment of metal overload disorders, while its anticancer and anti-inflammatory properties make it a potential candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the safe dosage and potential side effects of this compound, as well as its optimal use in various therapeutic applications.

Synthesis Methods

The synthesis of 2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone involves the reaction of 2-chlorobenzaldehyde with 4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl hydrazine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain a pure compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

2-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O/c24-19-12-6-4-10-17(19)15-25-28-23-26-20(16-8-2-1-3-9-16)14-21(27-23)18-11-5-7-13-22(18)29/h1-15,29H,(H,26,27,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNZRKATRXXGLS-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CC=C3Cl)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=CC=C3Cl)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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